molecular formula C13H10FNO B12733029 (4-Fluorophenyl)phenylmethanone oxime CAS No. 362-99-2

(4-Fluorophenyl)phenylmethanone oxime

Cat. No.: B12733029
CAS No.: 362-99-2
M. Wt: 215.22 g/mol
InChI Key: VQCPGTQZPMEMKN-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl)phenylmethanone oxime is an organic compound with the molecular formula C13H10FNO It is a derivative of (4-fluorophenyl)phenylmethanone, where the oxime functional group (-C=N-OH) is attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl)phenylmethanone oxime typically involves the reaction of (4-fluorophenyl)phenylmethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)phenylmethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)phenylmethanone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)phenylmethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and materials science. Additionally, its derivatives may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

    (4-Fluorophenyl)phenylmethanone: The parent compound without the oxime group.

    (4-Fluorophenyl)acetophenone oxime: A similar compound with a different substitution pattern on the phenyl ring.

    (4-Fluorophenyl)benzaldehyde oxime: Another oxime derivative with an aldehyde group instead of a ketone.

Uniqueness: (4-Fluorophenyl)phenylmethanone oxime is unique due to the presence of both the fluorine atom and the oxime group, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.

Properties

CAS No.

362-99-2

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

(NZ)-N-[(4-fluorophenyl)-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C13H10FNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H/b15-13-

InChI Key

VQCPGTQZPMEMKN-SQFISAMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.